molecular formula C12H15ClO B1614003 5-Chloro-1-(3-methylphenyl)-1-oxopentane CAS No. 898785-23-4

5-Chloro-1-(3-methylphenyl)-1-oxopentane

Cat. No.: B1614003
CAS No.: 898785-23-4
M. Wt: 210.7 g/mol
InChI Key: FJYUUVSZAMYNDH-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methylphenyl)-1-oxopentane is an organic compound characterized by a chloro group attached to a pentanone structure with a 3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-methylphenyl)-1-oxopentane typically involves the reaction of 3-methylphenylmagnesium bromide with 5-chloropentanoyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-methylphenyl)-1-oxopentane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 5-Chloro-1-(3-methylphenyl)pentanoic acid.

    Reduction: 5-Chloro-1-(3-methylphenyl)-1-pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(3-methylphenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-methylphenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-phenyl-1-oxopentane: Lacks the methyl group on the phenyl ring.

    5-Chloro-1-(4-methylphenyl)-1-oxopentane: The methyl group is positioned differently on the phenyl ring.

    5-Bromo-1-(3-methylphenyl)-1-oxopentane: Contains a bromo group instead of a chloro group.

Uniqueness

5-Chloro-1-(3-methylphenyl)-1-oxopentane is unique due to the specific positioning of the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-1-(3-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-10-5-4-6-11(9-10)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYUUVSZAMYNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642367
Record name 5-Chloro-1-(3-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-23-4
Record name 5-Chloro-1-(3-methylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(3-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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